molecular formula C14H12O4S B1308260 2-Formylphenyl 4-methylbenzenesulfonate CAS No. 19820-56-5

2-Formylphenyl 4-methylbenzenesulfonate

Cat. No.: B1308260
CAS No.: 19820-56-5
M. Wt: 276.31 g/mol
InChI Key: IPWGJYLXLDJKOC-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S. It is also known by its IUPAC name, 2-[(4-methylphenyl)sulfonyl]oxybenzaldehyde. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylphenyl 4-methylbenzenesulfonate can be synthesized through the reaction of salicylaldehyde with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions. The reaction typically involves the following steps:

    Starting Materials: Salicylaldehyde and tosyl chloride.

    Reaction Medium: An organic solvent such as dichloromethane or chloroform.

    Catalyst: A base such as pyridine or triethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-carboxyphenyl 4-methylbenzenesulfonate.

    Reduction: 2-hydroxyphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted phenyl 4-methylbenzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-Formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfonates. It serves as a model substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of enzyme inhibitors or as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-formylphenyl 4-methylbenzenesulfonate involves its reactivity due to the presence of the formyl and sulfonate groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can undergo nucleophilic substitution. These reactive sites allow the compound to interact with various molecular targets, including enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.

    2-Formylphenyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of a methyl group.

    4-Formylphenyl 4-methylbenzenesulfonate: The formyl group is attached to the para position of the phenyl ring instead of the ortho position.

Uniqueness

2-Formylphenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the formyl and sulfonate groups, which influences its reactivity and interactions with other molecules

Properties

IUPAC Name

(2-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGJYLXLDJKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250374
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-56-5
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19820-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of noncovalent interactions are significant in the solid-state structure of 2-Formylphenyl 4-methylbenzenesulfonate?

A1: While this compound itself doesn't exhibit halogen bonding due to the absence of halogens in its structure, the research highlights the importance of both halogen bonding and π-π interactions in dictating the solid-state structures of similar compounds. The study investigated a series of 2- and 4-formylphenyl arylsulfonates, including halogenated derivatives. It found that in the halogenated compounds, O...X (X = Cl and Br) and type I X...X halogen bonds play a crucial role in the crystal packing []. Furthermore, antiparallel π-stacking interactions between the arylsulfonate groups are also present and contribute to the overall stability of the structures []. These findings suggest that even in this compound, where halogen bonding is absent, π-π interactions likely contribute to its solid-state packing. Further investigation would be needed to confirm this.

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